![molecular formula C26H27NO11 B601087 4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid CAS No. 69429-21-6](/img/structure/B601087.png)
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
Overview
Description
Doxorubicin impurity.
Scientific Research Applications
Cancer Chemotherapy
Doxorubicin is a widely used drug in cancer chemotherapy . It induces cell death via multiple intracellular interactions, generating reactive oxygen species and DNA-adducted configurations that induce apoptosis, topoisomerase II inhibition, and histone eviction .
Tumor Targeting
Recent advances in Doxorubicin formulation aim to enhance its pharmacokinetics and tumor targeting . Various parenteral Doxorubicin formulations, such as liposomes, polymeric micelles, polymeric nanoparticles, and polymer-drug conjugates, are under clinical use or trials to increase its therapeutic efficacy .
Overcoming Drug Resistance
To improve the bioavailability of Doxorubicin in intravenous and oral cancer treatment, studies have proposed a pH- or redox-sensitive and receptor-targeted system for overcoming Doxorubicin resistance and increasing therapeutic efficacy without causing Doxorubicin-induced toxicity .
Ferroptosis Induction
A tumor microenvironment-activatable Fe-doxorubicin preloaded amorphous CaCO3 nanoformulation has been developed that triggers ferroptosis in target tumor cells . This nanoformulation has demonstrated potent ferroptosis efficacy and may offer clinical promise .
Antibiotic, Antiprotozoal, and Antifungal Applications
Hachimycin, a compound similar to Doxorubicin, is a polyene macrolide antibiotic, antiprotozoal, and antifungal derived from streptomyces . It has been used for gynecological infections .
Spectroscopy
Although not a direct application of Doxorubicin, FTIR spectroscopy, such as the Nicolet Apex FTIR Spectrometer, is used for routine analysis and research applications, including quality control (QA/QC), R&D, and regulatory compliance . This could potentially be used in the analysis and study of Doxorubicin and its impurities.
Mechanism of Action
Target of Action
Doxorubicin, also known as “Doxorubicin Impurity 6”, “4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid”, or “FT-0665910”, primarily targets DNA-associated enzymes and topoisomerase II .
Mode of Action
Doxorubicin interacts with its targets through several mechanisms. It intercalates with DNA base pairs , inhibits topoisomerase II , and generates reactive oxygen species (ROS) . This leads to DNA damage and ultimately cell death .
Biochemical Pathways
The action of Doxorubicin affects multiple biochemical pathways. It contributes to DNA damage , ROS production , apoptosis , senescence , autophagy , ferroptosis , and pyroptosis induction , as well as its immunomodulatory role .
properties
IUPAC Name |
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO11/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJSBYGENSCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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